molecular formula C14H20N2 B1530348 1-Cyclopropyl-3-(4-methylphenyl)piperazine CAS No. 1248907-96-1

1-Cyclopropyl-3-(4-methylphenyl)piperazine

Cat. No. B1530348
M. Wt: 216.32 g/mol
InChI Key: KXBKRVQAVHVPNE-UHFFFAOYSA-N
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Description

1-Cyclopropyl-3-(4-methylphenyl)piperazine is a chemical compound with the molecular formula C14H20N2 and a molecular weight of 216.32 . It is used for research purposes .


Synthesis Analysis

The synthesis of piperazine derivatives, such as 1-Cyclopropyl-3-(4-methylphenyl)piperazine, has been a subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of 1-Cyclopropyl-3-(4-methylphenyl)piperazine consists of a piperazine ring, which is a six-membered ring containing two nitrogen atoms, attached to a cyclopropyl group and a 4-methylphenyl group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .


Physical And Chemical Properties Analysis

1-Cyclopropyl-3-(4-methylphenyl)piperazine is a white to yellow low melting solid . More detailed physical and chemical properties are not available in the retrieved sources.

Scientific Research Applications

Metabolism and Drug Interaction Studies

1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid (ciprofloxacin, Bay o 9867) is a new synthetic pyridone-carboxylic acid antimicrobial agent that demonstrates high activity against a broad range of bacteria. It is noted for its good biliary excretion, as evidenced by its peak biliary concentration being 10 times higher than its serum concentration. This indicates effective biliary excretion, with the proportion of ciprofloxacin glucuronide in the biliary excretion calculated to be 30% (Tanimura, Tominaga, Rai, & Matsumoto, 1986).

Neurotoxicity and Nervous System Effects

Piperazine compounds have been associated with neurotoxic effects, particularly in cases of renal insufficiency. A case report from 1956 detailed a patient who developed significant toxic symptoms, including neurologic manifestations, after taking piperazine citrate (Combes, Damon, & Gottfried, 1956). While piperazine and its derivatives are generally considered safe at recommended dosages, this case underlines the potential for severe adverse reactions in specific circumstances, such as compromised kidney function (Combes, Damon, & Gottfried, 1956).

Safety And Hazards

The safety data sheet for a similar compound, (Cyclopropylcarbonyl)piperazine, indicates that it causes skin irritation, serious eye damage, and may cause respiratory irritation . It is recommended to wear protective clothing and avoid breathing the dust, fume, gas, mist, vapors, or spray .

Future Directions

Piperazine derivatives, including 1-Cyclopropyl-3-(4-methylphenyl)piperazine, continue to be a focus of research due to their wide range of biological and pharmaceutical activity . Future directions may include the development of new synthesis methods and the exploration of new applications in drug discovery and medicinal chemistry .

properties

IUPAC Name

1-cyclopropyl-3-(4-methylphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2/c1-11-2-4-12(5-3-11)14-10-16(9-8-15-14)13-6-7-13/h2-5,13-15H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXBKRVQAVHVPNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CN(CCN2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropyl-3-(4-methylphenyl)piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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